
2-Cyano-3-(2-methoxyphenyl)-N-(1-phenylethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-3-(2-methoxyphenyl)-N-(1-phenylethyl)acrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a cyano group, a methoxyphenyl group, and a phenylethyl group attached to the acrylamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(2-methoxyphenyl)-N-(1-phenylethyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzaldehyde, phenylethylamine, and acrylonitrile.
Condensation Reaction: The first step involves the condensation of 2-methoxybenzaldehyde with phenylethylamine to form an imine intermediate.
Acrylation: The imine intermediate is then reacted with acrylonitrile under basic conditions to form the desired acrylamide product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:
Batch Reactors: The reaction is carried out in large batch reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Reactors: Continuous flow reactors offer advantages such as improved reaction efficiency, better heat management, and scalability.
化学反応の分析
Types of Reactions
2-Cyano-3-(2-methoxyphenyl)-N-(1-phenylethyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of primary or secondary amines, alcohols.
Substitution: Formation of substituted acrylamides with different functional groups.
科学的研究の応用
2-Cyano-3-(2-methoxyphenyl)-N-(1-phenylethyl)acrylamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and copolymers, with specific properties for applications in coatings, adhesives, and electronics.
Biological Research: The compound is investigated for its biological activity, including its effects on cellular processes and its potential as a biochemical probe.
Industrial Applications: It is used as an intermediate in the synthesis of other chemical compounds and as a building block in organic synthesis.
作用機序
The mechanism of action of 2-Cyano-3-(2-methoxyphenyl)-N-(1-phenylethyl)acrylamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific biological activity.
類似化合物との比較
2-Cyano-3-(2-methoxyphenyl)-N-(1-phenylethyl)acrylamide can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
- 2-Cyano-3-(2-hydroxyphenyl)-N-(1-phenylethyl)acrylamide
- 2-Cyano-3-(2-chlorophenyl)-N-(1-phenylethyl)acrylamide
- 2-Cyano-3-(2-nitrophenyl)-N-(1-phenylethyl)acrylamide
-
Uniqueness
- The presence of the methoxy group in this compound imparts unique electronic and steric properties, influencing its reactivity and biological activity.
- The compound’s specific substitution pattern may result in distinct interactions with molecular targets, leading to different biological effects compared to its analogs.
特性
分子式 |
C19H18N2O2 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
(E)-2-cyano-3-(2-methoxyphenyl)-N-(1-phenylethyl)prop-2-enamide |
InChI |
InChI=1S/C19H18N2O2/c1-14(15-8-4-3-5-9-15)21-19(22)17(13-20)12-16-10-6-7-11-18(16)23-2/h3-12,14H,1-2H3,(H,21,22)/b17-12+ |
InChIキー |
XJOBAQOZAGRSCM-SFQUDFHCSA-N |
異性体SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC=CC=C2OC)/C#N |
正規SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=CC=C2OC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965852.png)
![2-[(2E)-2-benzylidenehydrazinyl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B11965858.png)
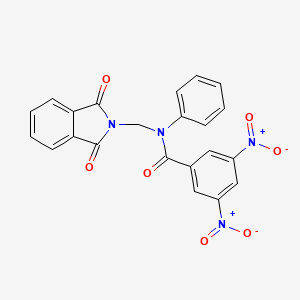
![isopropyl (2E)-2-[4-(allyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965865.png)



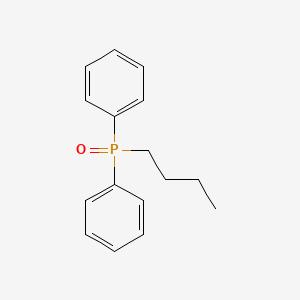
![(5Z)-3-Hexyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965912.png)
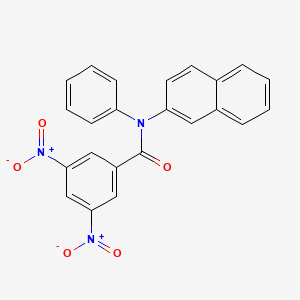
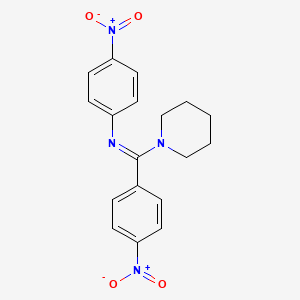
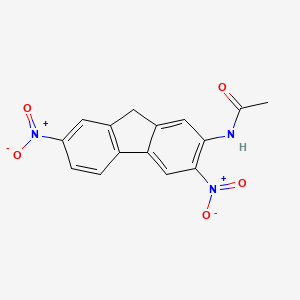

![(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965939.png)
